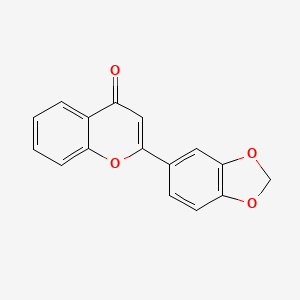

2-(1,3-benzodioxol-5-yl)-4H-chromen-4-one

Description

Properties

CAS No. |

54401-45-5 |

|---|---|

Molecular Formula |

C16H10O4 |

Molecular Weight |

266.25 g/mol |

IUPAC Name |

2-(1,3-benzodioxol-5-yl)chromen-4-one |

InChI |

InChI=1S/C16H10O4/c17-12-8-15(20-13-4-2-1-3-11(12)13)10-5-6-14-16(7-10)19-9-18-14/h1-8H,9H2 |

InChI Key |

XJKWXDPKDNEEKV-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CC(=O)C4=CC=CC=C4O3 |

Origin of Product |

United States |

Preparation Methods

Conventional Heating Synthesis

The classical approach to synthesizing chromones such as this compound involves the condensation of appropriately substituted phenolic aldehydes or ketones with β-ketoesters or related precursors under acidic or basic conditions. This method typically requires prolonged heating to facilitate cyclization and aromatization.

-

- Condensation of 1,3-benzodioxol-5-yl-substituted aromatic aldehydes with β-ketoesters.

- Cyclization under acidic conditions (e.g., using hydrochloric acid or zinc chloride).

- Purification by recrystallization or chromatography.

-

- Well-established and reproducible.

- Moderate to good yields (typically 50-70%).

-

- Longer reaction times (several hours).

- Requires careful temperature control to avoid side reactions.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as an efficient alternative to conventional heating for the synthesis of chromones, including derivatives like this compound.

-

- The same starting materials as conventional methods are subjected to microwave irradiation.

- Reaction times are significantly reduced, often to minutes.

- Yields are improved due to more uniform heating and enhanced reaction kinetics.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | 4-6 hours | 10-30 minutes |

| Yield (%) | 60-70 | Up to 83 |

| Purity (by HPLC/TLC) | Moderate to High | High |

-

- Faster synthesis.

- Higher yields and purity.

- Energy efficient.

-

- Requires specialized microwave reactors.

- Scale-up can be challenging.

Intramolecular Ester Carbonyl Olefination

A more specialized synthetic route involves the intramolecular ester carbonyl olefination using reagents such as (trimethylsilyl)methylene triphenyl phosphorane. This method has been reported for the synthesis of 4H-chromen-4-ones and can be adapted for benzodioxole-substituted derivatives.

-

- Preparation of ester intermediates bearing the benzodioxole moiety.

- Treatment with phosphorane reagents to induce cyclization via olefination.

- Results in the formation of the chromone ring in a single step.

-

- High selectivity.

- Potential for structural diversity.

-

- Requires access to specific phosphorane reagents.

- May involve multiple preparatory steps for intermediates.

Analytical and Characterization Techniques

The synthesized this compound is typically characterized by:

- Infrared Spectroscopy (IR): To identify characteristic functional groups such as carbonyl (C=O) stretching around 1650 cm⁻¹.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both $$^{1}H$$ and $$^{13}C$$ NMR provide detailed structural information, confirming the chromone and benzodioxole frameworks.

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern.

- Melting Point Determination: Typically observed between 192°C and 194°C for related derivatives.

- Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and assess purity.

Summary Table of Preparation Methods

| Method | Reaction Conditions | Reaction Time | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Conventional Heating | Acidic/basic catalysis, reflux | 4-6 hours | 60-70 | Established, reproducible | Long reaction time |

| Microwave-Assisted Synthesis | Microwave irradiation, solvent or solvent-free | 10-30 minutes | Up to 83 | Rapid, higher yield, energy efficient | Requires microwave reactor |

| Intramolecular Ester Carbonyl Olefination | Phosphorane reagents, mild conditions | Variable (hours) | Moderate to High | High selectivity, single-step cyclization | Requires specialized reagents |

Research Findings and Observations

- Microwave-assisted synthesis consistently improves yield and reduces time compared to conventional methods, making it favorable for laboratory-scale production.

- The presence of the benzodioxole moiety in the compound influences its reactivity and biological activity, necessitating mild reaction conditions to preserve this sensitive group.

- Intramolecular olefination strategies offer routes to structurally diverse chromones but require more complex precursor synthesis.

- Spectroscopic data confirm the successful formation of the chromone ring and benzodioxole substitution, essential for biological activity studies.

- Reaction monitoring by TLC and HPLC ensures high purity, which is critical for subsequent pharmacological testing.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-yl)-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yl)-4H-chromen-4-one involves its interaction with various molecular targets:

Antioxidant Activity: The compound can scavenge free radicals, thereby protecting cells from oxidative stress.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.

Anticancer Activity: The compound induces apoptosis in cancer cells by modulating pathways related to cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences, molecular properties, and pharmacological implications of 2-(1,3-benzodioxol-5-yl)-4H-chromen-4-one and related compounds:

Key Comparative Insights

Substituent Effects on Bioactivity :

- The benzodioxol group in the target compound enhances π-π stacking interactions with biological targets, a feature shared with Graveoline .

- Oxadiazole -containing analogs (e.g., 2-(1,2,4-oxadiazol-5-yl)-2,3-dihydro-4H-chromen-4-one) exhibit improved binding to enzymes like kinases due to their planar, heterocyclic nature .

Synthetic Accessibility :

- The target compound’s synthesis is less documented in the provided evidence, whereas 2-(4-fluoro-benzoyl)-chromen-4-one is synthesized with an 80% yield using optimized coupling methods .

- Oxadiazole derivatives are synthesized via cyclocondensation with amidoximes and CDI activation, achieving yields of 65–85% .

The fluorobenzoyl analog’s lower molecular weight (268.24 g/mol) and lipophilic fluorine atom may enhance blood-brain barrier penetration compared to the target compound .

Diverse Pharmacological Applications: Graveoline’s quinolinone core diverges significantly from chromenone but retains bioactivity due to the shared benzodioxol moiety . Chromen-4-one derivatives with dihydro modifications (e.g., 2,3-dihydro-4H-chromen-4-ones) show reduced planarity, altering their interaction with DNA or proteins .

Biological Activity

2-(1,3-benzodioxol-5-yl)-4H-chromen-4-one, commonly referred to as a benzodioxole chromenone derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound features a unique structure that combines a benzodioxole moiety with a chromenone core. This structural configuration contributes to its reactivity and biological interactions. The presence of hydroxyl groups and potential halogen substitutions enhances its pharmacological profile.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. A study highlighted that certain analogs demonstrated effective inhibition against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Properties

The anticancer potential of this compound has been investigated in several studies. For instance, it has been shown to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. The mechanism involves the inhibition of key enzymes that are crucial for cancer cell proliferation .

Table 1: Summary of Anticancer Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (Breast) | 15 | Apoptosis induction |

| Study B | HeLa (Cervical) | 10 | Enzyme inhibition |

| Study C | A549 (Lung) | 12 | ROS generation |

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The compound has shown promise in inhibiting oxidative stress markers and enhancing neuronal survival in vitro.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It acts as a competitive inhibitor for enzymes involved in metabolic pathways related to cancer and neurodegeneration.

- Receptor Modulation : The compound may bind to specific receptors, modulating their activity and affecting downstream signaling pathways.

Case Studies

- Antioxidant Activity : A study assessed the antioxidant properties of several chromone derivatives, including our compound. Results indicated significant scavenging activity against free radicals, supporting its potential use in oxidative stress-related conditions .

- Cytotoxicity Assessment : In vitro toxicity studies using Vero cells demonstrated that the compound exhibited low toxicity at therapeutic concentrations, indicating a favorable safety profile for further development .

Q & A

Q. What are the established synthetic routes for 2-(1,3-benzodioxol-5-yl)-4H-chromen-4-one, and how can reaction yields be optimized?

A robust method involves cyclocondensation of substituted 4-oxochromane-2-carboxylic acids with amidoximes using 1,1'-carbonyldiimidazole (CDI) as an activating agent in DMF. This approach combines pharmacophoric moieties (chromenone and benzodioxol) efficiently, yielding products in 65–85% after simple purification . Optimization includes adjusting stoichiometry (e.g., 1.2 equivalents of CDI), temperature (80–100°C), and reaction time (6–12 hours). Purity is confirmed via HPLC or TLC.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves molecular geometry and intermolecular interactions. Twinned or high-resolution data may require SHELXPRO for refinement .

- Spectroscopy : H/C NMR confirms substitution patterns (e.g., benzodioxol protons at δ 6.8–7.2 ppm). IR identifies carbonyl stretches (C=O at ~1650 cm), while UV-vis detects π→π* transitions (~280 nm) .

Q. Which pharmacological targets are associated with this compound?

The compound’s benzodioxol and chromenone moieties suggest activity against neurotransmitter receptors (e.g., GABA) and enzymes (e.g., kinases, cytochrome P450). Computational docking and in vitro assays (e.g., receptor-binding studies) are used to validate targets .

Advanced Research Questions

Q. How can researchers address low yields in CDI-mediated cyclocondensation reactions?

Low yields often stem from incomplete activation of carboxylic acids. Solutions include:

Q. How to resolve contradictions between experimental and computational spectroscopic data?

Discrepancies in NMR or IR peaks may arise from dynamic effects (e.g., tautomerism). Strategies:

Q. What strategies enhance bioactivity through structural modifications?

- Substituent engineering : Introduce electron-withdrawing groups (e.g., -NO) at C-5/C-7 to modulate redox activity.

- Heterocycle fusion : Replace the benzodioxol with 1,2,4-oxadiazole to improve metabolic stability .

- Prodrug design : Acetylate hydroxyl groups to enhance bioavailability, followed by enzymatic hydrolysis assays .

Q. How to assess ecological risks when toxicity data for this compound is unavailable?

Use predictive models (e.g., ECOSAR, EPI Suite) to estimate biodegradation and bioaccumulation. Experimental approaches:

- Microtox assays for acute aquatic toxicity.

- Soil mobility studies using HPLC-MS to track leaching potential .

Methodological Considerations

Q. Experimental Design for Structure-Activity Relationship (SAR) Studies

- Library synthesis : Generate derivatives via combinatorial chemistry (e.g., varying substituents at C-2 and C-4).

- High-throughput screening : Use fluorescence-based assays (e.g., FP-TDI for kinase inhibition) to prioritize leads .

- Data normalization : Correct for batch effects using internal standards (e.g., quinine sulfate for fluorescence calibration) .

Q. Handling Crystallographic Ambiguities in Twinned Crystals

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.